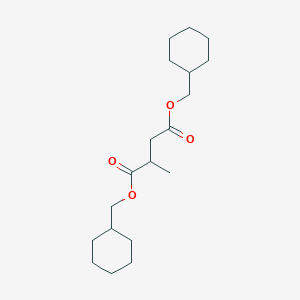
Bis(cyclohexylmethyl) 2-methylbutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(cyclohexylmethyl) 2-methylbutanedioate is an organic compound with the molecular formula C20H36O4. It is a diester derived from 2-methylbutanedioic acid and cyclohexylmethanol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(cyclohexylmethyl) 2-methylbutanedioate typically involves the esterification of 2-methylbutanedioic acid with cyclohexylmethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(cyclohexylmethyl) 2-methylbutanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases to yield 2-methylbutanedioic acid and cyclohexylmethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of different derivatives
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst
Major Products Formed
Hydrolysis: 2-methylbutanedioic acid and cyclohexylmethanol.
Reduction: Corresponding alcohols.
Substitution: Various derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Bis(cyclohexylmethyl) 2-methylbutanedioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of bis(cyclohexylmethyl) 2-methylbutanedioate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved can vary based on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(phenylmethyl) 2-methylbutanedioate: Similar ester structure but with phenyl groups instead of cyclohexyl groups.
Bis(ethyl) 2-methylbutanedioate: Similar ester structure but with ethyl groups instead of cyclohexyl groups.
Bis(cyclohexylmethyl) succinate: Similar ester structure but with succinic acid instead of 2-methylbutanedioic acid
Uniqueness
Bis(cyclohexylmethyl) 2-methylbutanedioate is unique due to its specific combination of cyclohexylmethyl groups and 2-methylbutanedioic acid.
Propriétés
Numéro CAS |
325172-05-2 |
|---|---|
Formule moléculaire |
C19H32O4 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
bis(cyclohexylmethyl) 2-methylbutanedioate |
InChI |
InChI=1S/C19H32O4/c1-15(19(21)23-14-17-10-6-3-7-11-17)12-18(20)22-13-16-8-4-2-5-9-16/h15-17H,2-14H2,1H3 |
Clé InChI |
MMDQLDWHDKUDBE-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)OCC1CCCCC1)C(=O)OCC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


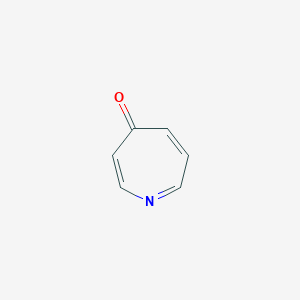
![6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239174.png)
![3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14239176.png)
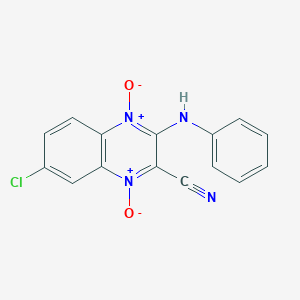
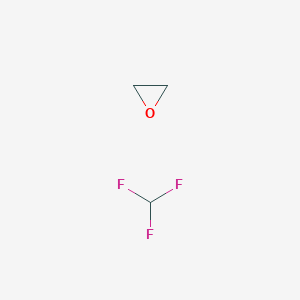
![1,5-Dinitro-3-azabicyclo[3.3.1]nonane](/img/structure/B14239188.png)

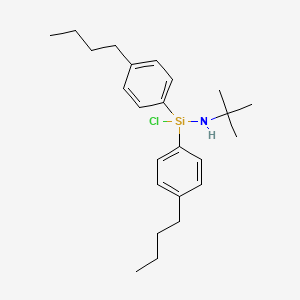


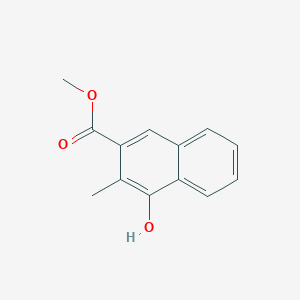
![4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B14239250.png)
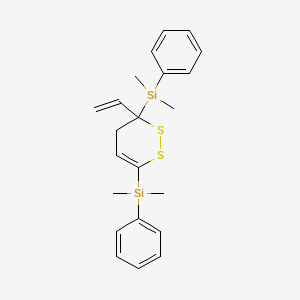
![(2S)-2-[(4-phenylphenoxy)methyl]oxirane](/img/structure/B14239259.png)
